

Application Notes and Protocols for 1-Phenoxy-2-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenoxy-2-propanol**

Cat. No.: **B149627**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol (also known as propylene glycol phenyl ether) is a high-boiling point, colorless oily liquid with a faint rose-like aroma.^[1] As a member of the P-series glycol ethers, which are derived from propylene glycol, it is generally considered to have a more favorable toxicological profile compared to E-series glycol ethers.^[1] Its unique combination of a phenyl ether group and a secondary alcohol provides a balance of hydrophobicity and hydrophilicity, making it an excellent solvent for a variety of organic compounds.^{[1][2]}

These application notes provide an overview of the physicochemical properties of **1-phenoxy-2-propanol** and explore its potential as a solvent in organic synthesis, particularly in areas relevant to active pharmaceutical ingredient (API) development. While its use as a solvent in formulations is well-documented, its application as a reaction solvent in synthetic organic chemistry is less prevalent in publicly available literature. These notes aim to provide a foundational understanding for researchers looking to explore its utility in this area.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key properties of **1-phenoxy-2-propanol**.

Property	Value	References
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [2] [3]
Molecular Weight	152.19 g/mol	[1] [2] [3]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Mild, pleasant odor	[2]
Boiling Point	241.2 °C	[2]
Melting Point	11.4 °C	[2]
Density	1.0622 g/cm ³ at 20 °C	[2]
Solubility in Water	15.1 g/L at 20 °C	[2]
Vapor Pressure	0.02 mmHg at 25 °C	[3]
logP (Kow)	1.50	[2]
Flash Point	98.3 °C	[3]
Refractive Index	1.523 at 20 °C	[3]

Applications in Organic Synthesis

Due to its high boiling point, **1-phenoxy-2-propanol** is well-suited for reactions requiring elevated temperatures. Its polar nature, arising from the ether and hydroxyl functionalities, allows it to dissolve a wide range of organic molecules, including polar and nonpolar compounds.[\[1\]](#) It can serve as a suitable alternative to other high-boiling polar aprotic solvents such as DMF, DMAc, and NMP, especially when considering its more favorable safety profile.

While specific examples in peer-reviewed synthetic literature are limited, its properties suggest potential applications in the following areas:

- Nucleophilic Substitution Reactions: As a polar, high-boiling solvent, **1-phenoxy-2-propanol** can facilitate SN₂ and SNAr reactions, which are fundamental in the synthesis of many APIs. Its ability to solvate cations can help to accelerate reaction rates.

- Palladium-Catalyzed Cross-Coupling Reactions: Although not extensively documented, its thermal stability and ability to dissolve organic substrates and organometallic complexes could make it a candidate for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions that often require high temperatures.
- As a Synthetic Intermediate: **1-Phenoxy-2-propanol** is a known intermediate in the synthesis of more complex molecules, such as the α -adrenergic antagonist phenoxybenzamine.^[4]

Experimental Protocols

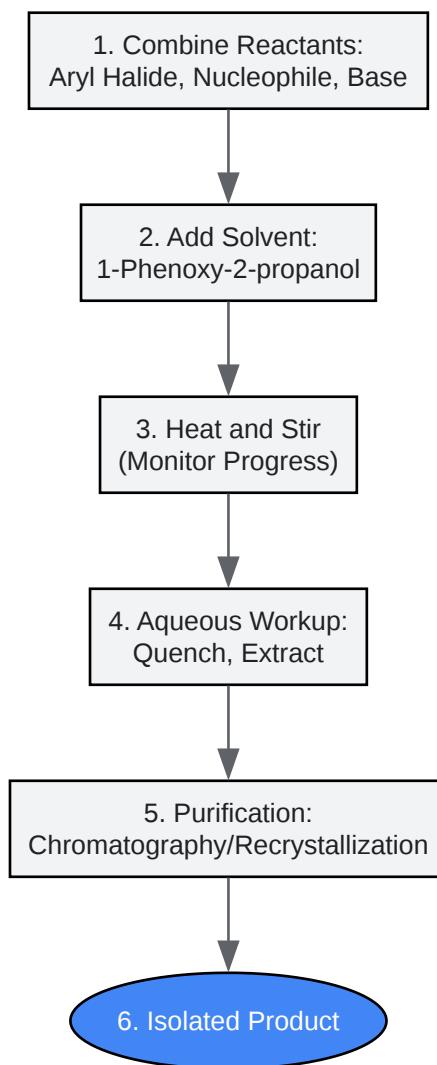
The following is a generalized protocol for a nucleophilic substitution reaction where **1-phenoxy-2-propanol** could be employed as a solvent. This protocol is based on general procedures for similar reactions using glycol ethers. Researchers should optimize the conditions for their specific substrates.

Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of an activated aryl halide with a nucleophile using **1-phenoxy-2-propanol** as a solvent.

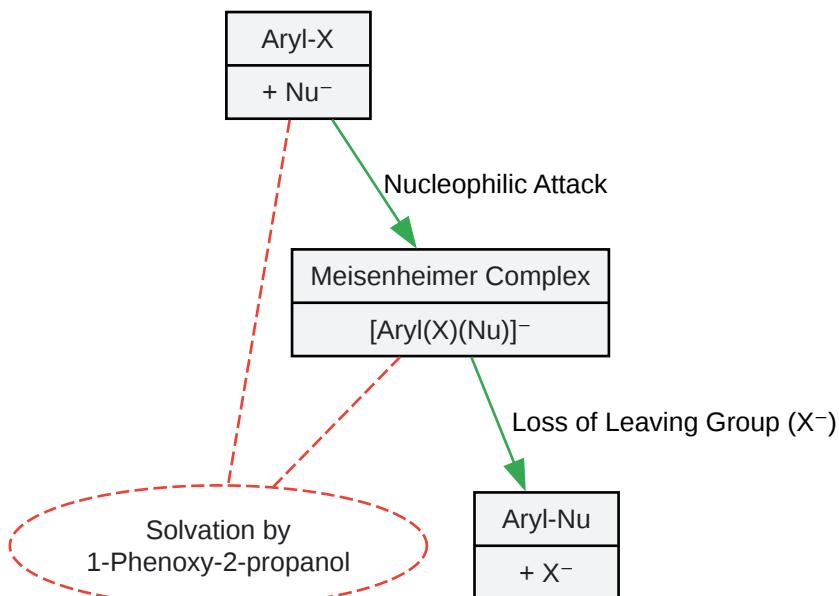
Materials:

- Activated aryl halide (e.g., a nitro-substituted aryl chloride)
- Nucleophile (e.g., a primary or secondary amine, or a phenol)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or a non-nucleophilic organic base)
- **1-Phenoxy-2-propanol** (reaction solvent)
- Anhydrous sodium sulfate or magnesium sulfate
- Extraction solvent (e.g., ethyl acetate, dichloromethane)
- Deionized water


- Brine

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 equiv.), the nucleophile (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).
- Add a sufficient volume of **1-phenoxy-2-propanol** to dissolve the reactants and allow for efficient stirring (typically a 0.1 to 0.5 M solution).
- Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) and stir for the required time. Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding deionized water.
- Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- Combine the organic layers and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.


Visualizations

The following diagrams illustrate a general experimental workflow and a potential mechanistic role of **1-phenoxy-2-propanol** in a nucleophilic substitution reaction.

[Click to download full resolution via product page](#)

General Experimental Workflow for Organic Synthesis.

[Click to download full resolution via product page](#)

Potential Role of **1-Phenoxy-2-propanol** in SNAr.

Safety and Handling

1-Phenoxy-2-propanol is a combustible liquid and should be handled with appropriate care.^[4] It is incompatible with strong oxidizing agents.^[4] While it is considered to have low toxicity, it is recommended to handle it in a well-ventilated area and to use personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Phenoxy-2-propanol presents itself as a viable, high-boiling point solvent for organic synthesis with a favorable safety profile. Its physicochemical properties make it a suitable candidate for a range of reactions, particularly those requiring elevated temperatures. While its application as a reaction solvent is not yet widely documented in the scientific literature, the information and generalized protocol provided here offer a starting point for researchers and drug development professionals to explore its potential in their synthetic endeavors. Further research into its use in key synthetic transformations is warranted to fully establish its utility in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-PHENOXY-2-PROPANOL - Ataman Kimya [atamanchemicals.com]
- 2. The usage of 1-Phenoxy-2-Propanol CAS 770-35-4 [minglangchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Phenoxy-2-propanol CAS#: 770-35-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-Phenoxy-2-propanol in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149627#use-of-1-phenoxy-2-propanol-as-a-solvent-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com